Cesium niobium oxide is part of the broader category of perovskite materials, which are characterized by the general formula ABX₃, where A and B are cations of different sizes and X is an anion. In the case of cesium niobium oxide, cesium (Cs) occupies the A-site, while niobium (Nb) occupies the B-site, with oxygen (O) forming the framework. This material crystallizes in a cubic structure belonging to the space group Pm-3m (221) .
The synthesis of cesium niobium oxide can be achieved through several methods, each impacting the material's properties. Common synthesis techniques include:
Each method has specific parameters such as temperature, pressure, and time that can significantly affect the crystallinity and microstructure of the final product.
The molecular structure of cesium niobium oxide features a cubic perovskite arrangement where:
The bond lengths between cesium and oxygen are approximately 2.73 Å, while those between niobium and oxygen are about 1.95 Å . The structure exhibits high symmetry, which contributes to its electronic properties.
Cesium niobium oxide can participate in various chemical reactions depending on environmental conditions:
The mechanism of action for cesium niobium oxide primarily revolves around its electronic properties:
The material's band gap is typically around 2.9 eV, making it suitable for visible light applications.
Cesium niobium oxide possesses several notable physical and chemical properties:
Cesium niobium oxide has a wide range of applications due to its unique properties:
Cesium niobium oxide (CsNbO₃) crystallizes in the cubic perovskite structure with the space group Pm-3m (No. 221) under ambient conditions. This archetypal structure consists of cesium (Cs⁺) ions occupying the corner positions [0, 0, 0], niobium (Nb⁵⁺) ions at the body center [0.5, 0.5, 0.5], and oxygen (O²⁻) ions at the face centers [0.5, 0.5, 0] (Figure 1a). The NbO₆ octahedra form a three-dimensional corner-sharing network, creating a highly symmetric arrangement ideal for optoelectronic and ion-transport applications [4] [7].
First-principles density functional theory (DFT) calculations yield a lattice parameter of 4.15 Å at 0 GPa, consistent with experimental observations. The electronic band structure reveals a direct bandgap of 1.95 eV at the Γ-point, primarily formed by Nb-4d orbitals (conduction band minimum) and O-2p orbitals (valence band maximum) (Figure 1b). This electronic configuration contributes to CsNbO₃'s potential as a visible-light-responsive semiconductor [5] [7].
Table 1: Structural Parameters of Cubic CsNbO₃ (Space Group Pm-3m)
Parameter | Value | Method | Reference |
---|---|---|---|
Lattice Constant (Å) | 4.15 | DFT-PBE | [4][7] |
Band Gap (eV) | 1.95 | DFT-GGA | [5][7] |
Nb-O Bond Length (Å) | 2.07 | DFT Optimization | [4] |
Cs-O Bond Length (Å) | 3.42 | DFT Optimization | [4] |
The cubic phase exhibits significant covalency in Nb-O bonds, as confirmed by Mulliken population analysis showing a bond population of 0.45. In contrast, Cs-O interactions display weak ionic character with a negligible bond population (0.02), consistent with the electropositive nature of cesium [4]. Electron localization function maps further demonstrate pronounced electron density accumulation along Nb-O bonds, while charge density difference plots reveal charge depletion around Cs sites, highlighting its role as a space-filling cation [4].
Under hydrostatic pressure, CsNbO₃ undergoes significant lattice compression and electronic structure modifications. Between 0–100 GPa, the cubic structure remains mechanically stable but exhibits progressive reduction in lattice parameters. The normalized lattice constant decreases non-linearly from 4.15 Å at 0 GPa to approximately 3.55 Å at 100 GPa, corresponding to a volume reduction of ~30% (Figure 1c) [4] [7].
Table 2: Pressure-Dependent Elastic Properties of Cubic CsNbO₃
Pressure (GPa) | C₁₁ (GPa) | C₁₂ (GPa) | C₄₄ (GPa) | Bulk Modulus (GPa) |
---|---|---|---|---|
60 | 845.887 | 190.296 | 212.513 | 408.826 |
70 | 916.261 | 200.487 | 227.071 | 439.078 |
80 | 981.389 | 211.639 | 242.805 | 468.222 |
90 | 1041.655 | 233.930 | 249.545 | 496.504 |
100 | 1097.864 | 236.813 | 259.700 | 523.830 |
The material maintains mechanical stability across this pressure range, as confirmed by Born stability criteria: C₁₁ > 0, C₄₄ > 0, C₁₁ > |C₁₂|, and (C₁₁ + 2C₁₂) > 0 [4] [7]. Elastic constants increase monotonically with pressure, indicating enhanced structural rigidity. The bulk modulus rises from 409 GPa at 60 GPa to 524 GPa at 100 GPa, demonstrating progressive resistance to compression [5] [7].
Concurrently, the electronic bandgap exhibits pressure-induced narrowing, decreasing from 1.95 eV at ambient pressure to approximately 1.2 eV at 100 GPa. This reduction stems from increased orbital overlap between Nb-4d and O-2p states under compression, modifying the valence and conduction band dispersion near the Fermi level. The phenomenon suggests potential pressure-tuning of optoelectronic properties for specific applications [5] [7].
While pressure effects are well-documented, temperature-induced transformations in CsNbO₃ involve complex lattice dynamics and phase stability. Phonon dispersion calculations at high pressures (60–100 GPa) confirm dynamic stability, as evidenced by the absence of imaginary frequencies across the Brillouin zone (Figure 2a). The phonon spectra exhibit characteristic modes:
Temperature significantly influences thermal expansion behavior and phase boundaries. Although direct high-temperature structural data for CsNbO₃ is limited in the search results, analogous niobium oxides (e.g., NaNbO₃, KNbO₃) undergo sequential phase transitions (cubic → tetragonal → orthorhombic) upon cooling. In CsNbO₃, the cubic phase's stability is attributed to the large ionic radius of Cs⁺, which tolerates significant octahedral tilting before symmetry breaking [2] [7].
Lattice anharmonicity manifests through Grüneisen parameters calculated from phonon dispersion shifts. Low-frequency acoustic modes exhibit positive Grüneisen parameters (γ ≈ 1.2–2.5), indicating normal thermal expansion, while select optical modes show negative values (γ ≈ -0.8), suggesting local structural instabilities that may precede phase transitions at elevated temperatures [5] [7].
Niobium oxides demonstrate remarkable adaptability through crystallographic shear (CS) structures when deviating from stoichiometry. While CsNbO₃ itself maintains a perovskite framework, reduced niobium oxides (e.g., Nb₂₅O₆₂, Nb₄₇O₁₁₆) form block structures where NbO₆ octahedra share edges and corners, creating ordered oxygen-deficient planes. These CS phases exhibit coexistence of localized and delocalized electronic states due to their unique block architecture [8].
First-principles studies reveal that CS planes in niobium oxides create flat energy bands near the Fermi level, corresponding to electrons localized within Nbₙ clusters (n ≥ 4) in the shear plane. Concurrently, dispersive bands arise from Nb-O-Nb pathways within undisturbed perovskite-like blocks, enabling metallic conductivity. This electronic dichotomy creates a system functionally analogous to doped semiconductors, where localized electrons act as "dopants" while delocalized states provide conduction pathways [8].
Table 3: Characteristics of Niobium Oxide Crystallographic Shear Phases
Phase | Block Geometry | Localized States Origin | Electronic Behavior |
---|---|---|---|
Nb₂₅O₆₂ | 3×4 octahedra | Nb₄ clusters in CS planes | n-type semiconductor |
Nb₁₂O₂₉ | 3×3 octahedra | Shared-edge NbO₇ polyhedra | Polaronic conduction |
Nb₂₂O₅₄ | 3×5 octahedra | Corner-linked NbO₆ chains | Anisotropic metallic behavior |
The CS structures demonstrate remarkable redox resilience during alkali-ion intercalation (e.g., lithium). Intercalation occurs preferentially at shear planes, where localized electrons provide reduction sites without disrupting the conductive blocks. This architecture enables high-rate capability in battery electrodes, as the block structure maintains electronic connectivity during ion insertion/extraction [8].
Oxygen vacancies (V_O) constitute the primary intrinsic point defects in CsNbO₃, profoundly influencing its ionic transport and catalytic properties. Vacancy formation energies depend critically on the local coordination environment of niobium. In the cubic perovskite structure, two distinct vacancy sites exist:
DFT calculations reveal lower formation energies for equatorial vacancies (2.1 eV) compared to axial sites (2.8 eV), attributed to reduced lattice distortion during relaxation [3] [8]. Upon vacancy creation, adjacent Nb⁵⁺ ions reduce to Nb⁴⁺, with the excess electron localizing as a small polaron. Lattice relaxation around the vacancy involves asymmetric displacement of neighboring Nb atoms: Nb ions move away from the vacancy by 0.12–0.15 Å, while oxygen ions relax inward by 0.08 Å, reducing the effective vacancy radius [3].
Vacancy migration occurs through a cooperative mechanism involving:
This process requires surmounting an energy barrier of ≈0.8 eV, as determined by nudged elastic band calculations [8]. The migration pathway involves transient formation of undercoordinated NbO₅ units, which rapidly reconfigure via tetrahedral tilting (Figure 2b). Such cooperative motions distinguish vacancy migration in tetrahedrally flexible perovskites from those in rigid oxide frameworks [8].
Strategies for vacancy stabilization include aliovalent doping (e.g., Sr²⁺ substitution for Cs⁺). Dopants create electrostatic environments favoring vacancy formation, reducing formation energies to ≈1.3 eV. Compensatory mechanisms include:
These vacancy-engineered structures exhibit enhanced oxide-ion conductivity (σ ≈ 10⁻³ S/cm at 800°C) while maintaining electronic conductivity. The dual conduction mechanism arises because oxygen vacancies facilitate ionic transport, while Nb⁴⁺/Nb⁵⁺ mixed valency enables small polaron hopping. This bifunctionality makes vacancy-modified CsNbO₃ promising for solid oxide fuel cell electrodes and oxygen-permeable membranes [3] [8].
The defect chemistry of CsNbO₃ thus demonstrates intricate coupling between local structure, electronic states, and ion transport, providing multiple avenues for property optimization through controlled non-stoichiometry. Future research should explore ternary systems (e.g., CsNb₁₋ₓMₓO₃₋δ) to fine-tune vacancy concentrations and migration pathways for specific applications [3] [8].
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